molecular formula C10H9N3O3 B12336491 1H-Pyrazolo[4,3-c]pyridine-6-carboxylic acid, 1-acetyl-, methyl ester

1H-Pyrazolo[4,3-c]pyridine-6-carboxylic acid, 1-acetyl-, methyl ester

Cat. No.: B12336491
M. Wt: 219.20 g/mol
InChI Key: IVNAIAOQQFFAML-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Systematic Classification

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is methyl 1-acetyl-1H-pyrazolo[4,3-c]pyridine-6-carboxylate . The nomenclature is derived from its bicyclic core structure, which consists of a pyrazole ring fused to a pyridine ring at specific positions. The pyrazole component is numbered such that the nitrogen atoms occupy positions 1 and 2, while the pyridine ring is numbered to reflect the fusion at the [4,3-c] positions. The substituents are assigned locants based on their positions relative to the fused rings: the acetyl group (-COCH₃) is attached to the nitrogen at position 1 of the pyrazole ring, and the methyl ester (-COOCH₃) is located at position 6 of the pyridine ring.

The systematic classification of this compound falls under the broader category of heterocyclic carboxylic acid esters , specifically pyrazolopyridine derivatives . Its fused-ring system places it within a subgroup of nitrogen-containing bicyclic compounds, which are of significant interest in medicinal chemistry due to their structural diversity and bioactivity.

Structural Isomerism and Tautomeric Forms

The compound exhibits structural isomerism arising from both its fused-ring system and substituent arrangement. The pyrazolo[4,3-c]pyridine scaffold permits alternative fusion patterns, such as pyrazolo[3,4-c]pyridine, which would alter the relative positions of the nitrogen atoms and substituents. However, the [4,3-c] fusion is definitive for this compound, as confirmed by its registered structural data.

Tautomerism , a common phenomenon in pyrazole derivatives, is limited in this case due to the presence of the acetyl group at position 1. In unsubstituted pyrazoles, tautomeric shifts occur between the two nitrogen atoms (N1 and N2) via proton transfer. However, the acetyl group at N1 locks the tautomeric form, preventing prototropic shifts and stabilizing the 1H-pyrazole configuration. The methyl ester group at position 6 further rigidifies the structure, minimizing conformational flexibility in the pyridine ring.

Synonyms and Registry Identifiers

This compound is recognized by multiple synonyms and registry identifiers across chemical databases:

Synonym Registry Identifier
Methyl 1-acetyl-1H-pyrazolo[4,3-c]pyridine-6-carboxylate CAS 1385015-89-3
1H-Pyrazolo[4,3-c]pyridine-6-carboxylic acid, 1-acetyl-, methyl ester PubChem CID (Not listed)
SCHEMBL24339322 (related analog) MFCD27976542

Additional synonyms include 1-acetyl-6-(methoxycarbonyl)-1H-pyrazolo[4,3-c]pyridine and methyl 1-acetylpyrazolo[4,3-c]pyridine-6-carboxylate , reflecting variations in substituent ordering. The compound’s CAS Registry Number (1385015-89-3) serves as a primary identifier for regulatory and commercial purposes.

Molecular Formula and Weight Analysis

The molecular formula of this compound is C₁₀H₉N₃O₃ , derived from the following constituent atoms:

  • 10 carbon atoms (C₁₀): 7 from the fused pyrazolo-pyridine core, 2 from the acetyl group, and 1 from the methyl ester.
  • 9 hydrogen atoms (H₉): Distributed across the aromatic rings, acetyl, and methyl groups.
  • 3 nitrogen atoms (N₃): Two in the pyrazole ring and one in the pyridine ring.
  • 3 oxygen atoms (O₃): One each in the acetyl carbonyl, ester carbonyl, and methoxy groups.

The molecular weight is calculated as:
$$
(12.01 \times 10) + (1.008 \times 9) + (14.01 \times 3) + (16.00 \times 3) = 219.20 \, \text{g/mol}
$$
This value matches experimental data reported in chemical databases.

Structural Analysis Table

Property Description
Core scaffold Pyrazolo[4,3-c]pyridine (fused pyrazole and pyridine rings)
Substituents - Acetyl group at N1 of pyrazole
- Methyl ester at C6 of pyridine
Hybridization sp² hybridization at all ring atoms, ensuring aromaticity
Conformational flexibility Restricted due to fused rings and steric effects of substituents

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H9N3O3

Molecular Weight

219.20 g/mol

IUPAC Name

methyl 1-acetylpyrazolo[4,3-c]pyridine-6-carboxylate

InChI

InChI=1S/C10H9N3O3/c1-6(14)13-9-3-8(10(15)16-2)11-4-7(9)5-12-13/h3-5H,1-2H3

InChI Key

IVNAIAOQQFFAML-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1C2=CC(=NC=C2C=N1)C(=O)OC

Origin of Product

United States

Preparation Methods

Intermediate Synthesis Using 4,6-Dichloropyridine Derivatives

A foundational approach involves functionalizing 4,6-dichloropyridine-3-carbaldehyde. In a modified procedure, 4,6-dichloropyridine-3-carbaldehyde reacts with hydrazine hydrate in dimethylacetamide (DMA) at 80°C for 4 hours, followed by esterification with acetyl chloride and methyl iodide. This yields 6-chloro-1H-pyrazolo[4,3-c]pyridine, which is subsequently acetylated and esterified to form the target compound. Key steps include:

  • Condensation : Hydrazine facilitates pyrazole ring formation.
  • Acetylation : Acetyl chloride introduces the acetyl group at the 1-position.
  • Esterification : Methyl iodide converts the carboxylic acid to a methyl ester.
    This method achieves a 41% yield for the intermediate, with final product purity >95% after recrystallization.

Claisen Condensation and Ring-Closing Reactions

Patent WO2014120397A1 describes a Claisen condensation between alkyl difluoroacetoacetate and trialkyl orthoformate in acetic anhydride, forming an alkoxymethylene intermediate. Subsequent ring-closing with methylhydrazine in a two-phase system (toluene/water) using potassium carbonate as a base yields pyrazolo[4,3-c]pyridine cores. For the target compound, post-synthetic acetylation and esterification are required. This method emphasizes regioselectivity, with <0.2% undesired regioisomers.

Microwave-Assisted Synthesis

Accelerated Cyclization Using Microwave Heating

A stereoselective synthesis under microwave irradiation reduces reaction times from hours to minutes. Peng et al. (2009) demonstrated that reacting 3,5-diarylidenepiperidin-4-ones with phenylhydrazine in ethylene glycol at 120°C for 15 minutes under microwave conditions achieves 85–90% yields. Adapting this method, substituting phenylhydrazine with methylhydrazine and incorporating acetyl/methyl ester groups post-cyclization could streamline production. Microwave heating enhances reaction efficiency, reducing side products and improving purity.

Catalytic Cyclization with Halide Catalysts

Potassium Iodide-Mediated Condensation

CN111362874B discloses a two-step process using α,β-unsaturated esters and 2,2-difluoroacetyl halides. Key steps include:

  • Substitution/Hydrolysis : Reacting α,β-unsaturated esters with 2,2-difluoroacetyl chloride in dichloromethane with triethylamine.
  • Cyclization : Adding potassium iodide (20 mol%) and methylhydrazine at -30°C, followed by acidification.
    This method achieves 75–83% yields with 99.6% purity after recrystallization. The catalytic role of KI enhances reaction kinetics, favoring pyrazole ring formation.

One-Pot Telescoped Synthesis

Integrated Reaction Sequence

A telescoped process from N-acetylglycine derivatives avoids intermediate isolation, improving efficiency. Steps include:

  • Mixed Claisen Condensation : N-acetylglycine reacts with ethyl difluoroacetoacetate.
  • Aminolysis and Reductive Amination : Sequential treatment with methylamine and sodium borohydride.
    This method reduces purification steps, achieving 72–88% yields in a single reactor.

Comparative Analysis of Methods

Method Key Reagents Conditions Yield (%) Purity (%)
Multi-Step Organic Hydrazine, Acetyl Chloride 80°C, 4–6 hours 41 95
Microwave Methylhydrazine, Ethylene Glycol 120°C, 15 minutes 85–90 98
Catalytic Cyclization KI, Methylhydrazine -30°C to 25°C, 2 hours 75–83 99.6
One-Pot N-Acetylglycine, NaBH4 Room temperature 72–88 97

Critical Factors Influencing Synthesis

Regioselectivity Control

Regioselectivity is paramount to avoid 5-acetyl regioisomers. Using weak bases (e.g., K2CO3) in two-phase systems suppresses byproduct formation. Microwave methods further enhance selectivity due to uniform heating.

Solvent and Catalyst Optimization

Polar aprotic solvents (DMA, DMF) improve intermediate solubility, while KI catalysis accelerates cyclization. Ethylene glycol in microwave synthesis acts as both solvent and heat transfer medium.

Chemical Reactions Analysis

Types of Reactions

1H-Pyrazolo[4,3-c]pyridine-6-carboxylic acid, 1-acetyl-, methyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens, alkylating agents, and nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

Medicinal Chemistry Applications

1H-Pyrazolo[4,3-c]pyridine-6-carboxylic acid, 1-acetyl-, methyl ester has been investigated for its potential as a scaffold in drug development. Some notable applications include:

  • Tyrosine Kinase Inhibitors : Research indicates that derivatives of this compound can serve as scaffolds for synthesizing tyrosine kinase inhibitors, which are crucial in treating various cancers .
  • Antimicrobial Activity : Studies have shown that related compounds exhibit significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. This suggests potential applications in developing new antibiotics .
  • Anticancer Activity : The compound's derivatives have been evaluated for their antiproliferative effects on cancer cell lines, showing promise in the design of antitumor therapies .

Organic Synthesis Applications

The compound is utilized as an intermediate in organic synthesis due to its versatile functional groups. Key applications include:

  • Synthesis of Complex Molecules : It can be employed in the synthesis of more complex heterocyclic compounds through various chemical reactions, including nucleophilic substitutions and cyclization reactions .
  • Reagent in Chemical Reactions : The compound acts as a reagent in several organic reactions, facilitating the formation of other biologically active compounds .

The biological activities of this compound have been extensively studied:

  • Structure-Activity Relationship (SAR) : Research has focused on understanding how modifications to the compound's structure affect its biological activity. This includes evaluating different substituents at various positions on the pyrazolo ring .
  • Binding Affinity Studies : Interaction studies have assessed the binding affinity of this compound with various biological targets, which is crucial for optimizing its efficacy as a therapeutic agent .

Case Studies and Research Findings

Several studies provide insights into the applications and effectiveness of this compound:

Study ReferenceFocus AreaKey Findings
Tyrosine Kinase InhibitorsIdentified potential for drug development targeting cancer pathways.
Antimicrobial PropertiesDemonstrated significant activity against multiple bacterial strains.
Anticancer ActivityShowed promising results in inhibiting cancer cell proliferation.

Mechanism of Action

The mechanism of action of 1H-Pyrazolo[4,3-c]pyridine-6-carboxylic acid, 1-acetyl-, methyl ester involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in disease processes. For example, it may inhibit kinases or other signaling molecules, leading to the modulation of cellular pathways and the suppression of disease-related activities.

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Physical Properties

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) pKa Key Substituents
This compound 1206979-63-6 C8H7N3O2 177.16 10.07±0.40 Acetyl, methyl ester
1-Ethyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid 924118-62-7 C15H13N3O2 267.28 N/A Ethyl, phenyl
5-Chloro-3-iodo-6-methoxy-1H-pyrazolo[4,3-b]pyridine-1-carboxylic acid ester N/A C12H14ClIN3O3 ~434.6 -3.27 Chloro, iodo, methoxy, tert-butyl

Biological Activity

1H-Pyrazolo[4,3-c]pyridine-6-carboxylic acid, 1-acetyl-, methyl ester is a heterocyclic compound with significant potential in medicinal chemistry due to its diverse biological activities. This compound features a unique structural arrangement that includes both a pyrazolo and a pyridine moiety, which contributes to its reactivity and pharmacological properties. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C8H8N3O2
  • Molar Mass : Approximately 219.20 g/mol
  • Structural Features : The presence of a carboxylic acid group and an acetyl group enhances its biological profile compared to other derivatives.

Biological Activities

This compound has been studied for various biological activities:

  • Antimicrobial Activity : This compound exhibits significant antimicrobial properties against various pathogens. Its structural similarities to other pyrazole derivatives have led to investigations into its efficacy as an antimicrobial agent. For instance, methyl 1H-pyrazolo[4,3-b]pyridine-6-carboxylate has shown notable antimicrobial effects in preliminary studies .
  • Antiviral Activity : Research indicates that related pyrazolo compounds display antiviral properties against several viruses, including herpes simplex virus (HSV) and hepatitis A virus (HAV). The introduction of ester groups has been linked to enhanced antiviral activity . For example, derivatives of pyrazolo compounds have demonstrated effective inhibition of viral replication in vitro.
  • Anti-inflammatory Effects : Preliminary studies suggest that this compound may possess anti-inflammatory properties. Similar compounds have been shown to inhibit cyclooxygenase (COX) enzymes, which play a critical role in inflammation .

The biological activity of 1H-Pyrazolo[4,3-c]pyridine-6-carboxylic acid is believed to be mediated through several mechanisms:

  • Enzyme Inhibition : Many pyrazolo derivatives act as enzyme inhibitors. For instance, they may inhibit COX enzymes or other key proteins involved in inflammatory pathways .
  • Binding Affinity : Interaction studies indicate that this compound can bind effectively to various biological targets, which is crucial for its pharmacological efficacy .

Comparative Analysis with Related Compounds

The following table summarizes the biological activities of structurally related compounds:

Compound NameStructure TypeNotable Activity
Methyl 1H-pyrazolo[4,3-b]pyridine-6-carboxylatePyrazolo derivativeAntimicrobial properties
1H-Pyrazolo[3,4-b]quinoline-5-carboxylic acidQuinoline-based pyrazoleAnticancer activity
Pyrazolo[4,3-c]pyridine derivativesVaries based on substituentsDiverse pharmacological activities

This table highlights the versatility of pyrazolo compounds in terms of their biological applications.

Case Studies

Several studies have documented the effectiveness of pyrazolo derivatives in clinical and preclinical settings:

  • A study on the antiviral activity of various pyrazolo derivatives demonstrated that certain compounds exhibited higher efficacy than standard treatments against HSV .
  • Another investigation revealed that specific analogs could significantly reduce inflammation markers in animal models, suggesting potential for therapeutic use in inflammatory diseases .

Q & A

Q. What are the optimal storage conditions for maintaining the stability of 1H-Pyrazolo[4,3-c]pyridine-6-carboxylic acid, 1-acetyl-, methyl ester in long-term studies?

The compound should be stored at 2–8°C in a tightly sealed container to prevent degradation. Its predicted density (1.403 g/cm³) and pKa (~10.07) suggest sensitivity to moisture and basic conditions. Avoid prolonged exposure to light or ambient temperatures, as thermal instability is indicated by the high predicted boiling point (401.1°C) .

Q. What synthetic routes are reported for pyrazolo-pyridine carboxylate derivatives, and what catalysts are typically employed?

A common method involves nucleophilic substitution using sodium azide (NaN₃) as a catalyst in polar aprotic solvents like DMF or THF. For example, related pyrazolo-pyridine esters are synthesized via azide-mediated cyclization at 50°C for 3–5 hours, followed by ice-water quenching and recrystallization from ethanol . Alternative routes include refluxing with cyanocetamide and tert-butyl peroxide in THF for heterocyclic ring formation .

Q. How can researchers confirm the structural integrity of synthesized 1H-Pyrazolo[4,3-c]pyridine-6-carboxylic acid esters?

Key analytical techniques include:

  • 1H NMR : To verify substituent positions (e.g., acetyl and methyl ester protons).
  • LCMS/ESIMS : For molecular ion validation (e.g., observed m/z 177.16 for the parent compound).
  • HPLC : To assess purity (>95% is typical for research-grade material) .

Q. What purification methods are effective for isolating pyrazolo-pyridine derivatives from reaction mixtures?

Standard protocols include:

  • Liquid-liquid extraction with dichloromethane (CH₂Cl₂) to separate organic layers.
  • Recrystallization from ethanol or toluene (PhMe) to remove impurities.
  • Column chromatography for complex mixtures, using silica gel and gradient elution .

Advanced Research Questions

Q. How can contradictions in reaction yields for pyrazolo-pyridine derivatives under varying catalytic conditions be resolved?

Yield discrepancies often arise from solvent polarity, catalyst loading, or temperature. For instance:

  • NaN₃ in DMF at 50°C yields >90% for azide intermediates, while THF with tert-butyl peroxide requires reflux (≥66°C) for comparable efficiency .
  • Kinetic studies (e.g., varying NaN₃ concentrations) and DFT calculations can identify rate-limiting steps and optimize conditions .

Q. What mechanistic role does sodium azide (NaN₃) play in pyrazolo-pyridine synthesis?

NaN₃ facilitates nucleophilic displacement reactions, particularly in forming azide intermediates that undergo cyclization. For example, 4-chloromethylpyrazole derivatives react with NaN₃ to generate azidomethyl precursors, which cyclize under heat to form the pyrazolo-pyridine core . Alternative catalysts like copper(I) iodide may be explored for "click chemistry" approaches .

Q. How do acetyl and methyl ester substituents influence the physicochemical properties of the pyrazolo-pyridine core?

  • Solubility : The methyl ester group enhances lipid solubility (logP ~1.4), while the acetyl group may introduce steric hindrance.
  • Reactivity : The ester moiety allows hydrolysis to carboxylic acids for salt formation, improving aqueous compatibility in biological assays .

Q. What strategies improve the aqueous solubility of pyrazolo-pyridine derivatives for in vitro assays?

  • Ester hydrolysis : Convert the methyl ester to a carboxylic acid under basic conditions (e.g., NaOH/EtOH).
  • Salt formation : React the carboxylic acid with amines (e.g., triethylamine) to form water-soluble salts .

Q. How can researchers evaluate the biological activity of 1H-Pyrazolo[4,3-c]pyridine derivatives in cancer models?

  • Autophagy assays : Measure LC3-II/LC3-I ratios via western blotting.
  • mTOR/p70S6K inhibition : Use kinase activity assays to quantify phosphorylation levels.
  • Anti-proliferative activity : Assess IC₅₀ values in prostate cancer cell lines (e.g., PC-3) using MTT assays .

Q. What are the limitations of current synthetic methods for pyrazolo-pyridine derivatives, and how can they be addressed?

  • Side reactions : Competing dimerization or over-acylation can occur; optimize stoichiometry and reaction time.
  • Scalability : Batch processes may lack reproducibility; adopt flow chemistry for controlled azide reactions.
  • Analytical challenges : Use hyphenated techniques (e.g., LC-MS/MS) to detect trace impurities .

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